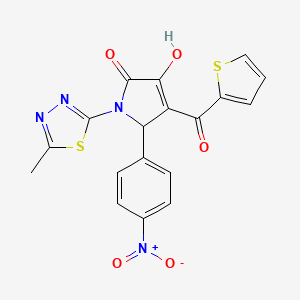![molecular formula C24H32N2O4S B11129822 N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide](/img/structure/B11129822.png)
N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide: is a compound related to various fused heterocyclic systems. These systems are significant due to their potential biological activities and applications in medicinal chemistry. The compound’s structure includes a benzamide core, which is often associated with a range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compounds similar to N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide often involves multi-step reactions. For example, the synthesis of 2-(diethylamino)thieno[1,3]oxazin-4-ones involves a five-step route, starting from ethyl 2-aminothiophene-3-carboxylates. This highlights the complexity of synthesizing such compounds.
Industrial Production Methods: Industrial production methods for such compounds are not explicitly detailed in the available literature. the synthesis typically involves standard organic synthesis techniques, including the use of various reagents and catalysts to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: The compound can undergo various chemical reactions, including electrophilic substitution reactions. These reactions are pivotal in modifying the structure and enhancing biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include electrophiles and nucleophiles, which facilitate the substitution reactions. The conditions often involve controlled temperatures and the presence of catalysts to ensure the reactions proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole involves electrophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: In chemistry, the compound is used for its potential biological activities and applications in medicinal chemistry. It is often studied for its stability and reactivity, which are crucial for its biological activity.
Biology: In biology, the compound’s structure and reactivity make it a candidate for studying enzyme inhibition and other biological processes.
Medicine: In medicine, the compound’s potential biological activities make it a candidate for drug development and other therapeutic applications.
Industry: In industry, the compound’s stability and reactivity make it useful for various applications, including materials science and other industrial processes.
Mécanisme D'action
The mechanism of action for N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and other biological molecules, potentially inhibiting their activity and exerting its effects.
Comparaison Avec Des Composés Similaires
- N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness: The uniqueness of N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide lies in its specific structure, which includes a benzamide core and a dioxidotetrahydrothiophen group. This structure provides the compound with unique stability and reactivity, making it a valuable candidate for various applications in medicinal chemistry and other fields.
Propriétés
Formule moléculaire |
C24H32N2O4S |
|---|---|
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-ethoxybenzamide |
InChI |
InChI=1S/C24H32N2O4S/c1-4-25(5-2)21-12-10-19(11-13-21)17-26(22-14-15-31(28,29)18-22)24(27)20-8-7-9-23(16-20)30-6-3/h7-13,16,22H,4-6,14-15,17-18H2,1-3H3 |
Clé InChI |
DUOWRSCNXPEQPN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11129741.png)
![5-chloro-1-isopropyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B11129746.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11129753.png)
![(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11129772.png)
![Dimethyl 4-{4-[(2-furylcarbonyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11129791.png)
![N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide](/img/structure/B11129792.png)
![N-(4-methoxybenzyl)-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B11129802.png)
![(5Z)-2-(4-butoxyphenyl)-5-[4-(heptyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11129805.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11129810.png)
![2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-2-methylphenoxy]-N-[(pyridin-3-YL)methyl]acetamide](/img/structure/B11129816.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)alaninamide](/img/structure/B11129817.png)

![N-(furan-2-ylmethyl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide](/img/structure/B11129826.png)
![1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129840.png)
